molecular formula C28H29Cl2N3O3 B8631432 Netarsudil dihydrochloride

Netarsudil dihydrochloride

Cat. No.: B8631432
M. Wt: 526.4 g/mol
InChI Key: LDKTYVXXYUJVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Netarsudil dihydrochloride, also known as AR-13324, is a potent and selective Rho-associated kinase (ROCK) inhibitor that has emerged as a key compound in ophthalmic disease research. With an inhibitory constant (Ki) of 4.2 nM for ROCK2, it effectively modulates the actin cytoskeleton of trabecular meshwork cells, reducing cellular stiffness and contractility . This action increases the outflow facility of aqueous humor through the conventional trabecular pathway, which is a primary mechanism for its intraocular pressure (IOP)-lowering effect observed in models of glaucoma and ocular hypertension . Its research value is further enhanced by a triple mechanism of action: in addition to increasing trabecular outflow via ROCK inhibition, it also acts as a norepinephrine transporter (NET) inhibitor, which reduces aqueous humor production, and is believed to lower episcleral venous pressure . This multi-faceted approach makes it a valuable tool for investigating complex aqueous humor dynamics. Beyond its primary application in researching primary open-angle glaucoma, pre-clinical and clinical studies have highlighted the potential efficacy of netarsudil in investigating steroid-induced glaucoma, a challenging secondary glaucoma often resistant to conventional therapies . The compound is supplied as the dihydrochloride salt, with a molecular weight of 526.4 Da and a purity of >98%, ensuring high-quality standards for experimental work. Researchers can utilize this small molecule to probe the pathobiology of the trabecular meshwork, study the role of ROCK signaling in fibrotic diseases, and develop novel therapeutic strategies for managing resistant forms of ocular hypertension. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H29Cl2N3O3

Molecular Weight

526.4 g/mol

IUPAC Name

[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride

InChI

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H

InChI Key

LDKTYVXXYUJVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Racemic Synthesis and Enantiomer Separation

The initial synthesis described in U.S. Pat. No. 8,394,826B2 (2013) produced racemic Netarsudil via a Boc-protected intermediate. Key steps included:

  • Racemic Boc-protection : Reaction of 4-(hydroxymethyl)phenylacetic acid with di-tert-butyl dicarbonate.

  • Chiral separation : Supercritical fluid chromatography (SFC) using a Chiralpak AS-H column (18.8% methanol, 0.2% dimethylethylamine, 80% CO₂) to isolate the (S)-enantiomer.

  • Deprotection : Treatment with HCl/dioxane in dichloromethane yielded Netarsudil dihydrochloride with >98% enantiomeric excess (ee).

Limitations:

  • Low scalability : SFC is impractical for bulk manufacturing due to high costs and low throughput.

  • Yield loss : Overall yield dropped to <40% after multiple purification steps.

Chiral Auxiliary-Based Synthesis

Evans Oxazolidinone Approach

The Thieme-reported method (2019) utilized (R)-4-benzyloxazolidin-2-one as a chiral auxiliary to establish the (S)-stereocenter:

  • Enolate formation : Lithium bis(trimethylsilyl)amide (LHMDS) generated a chiral enolate at −78°C.

  • Diastereoselective alkylation : N-Boc-1-aminomethylbenzotriazole was added, achieving 96:4 diastereomeric ratio (dr).

  • Coupling reaction : 2,2,2-Trichloro-1,1-dimethylethyl chloroformate activated the β-amino acid for condensation with 6-aminoisoquinoline (63% yield, 98% ee).

Salt Formation and Polymorph Control

Post-synthesis, dihydrochloride salt formation involved:

  • Acidic deprotection : Hydrazine hydrate removed the Boc group.

  • Recrystallization : Ethanol/water mixtures produced >99% ee this compound.

Advantages:

  • High enantiopurity : Avoided SFC by leveraging chiral auxiliaries.

  • Scalability : Reactions performed at −20°C to 25°C simplified temperature control.

Novel Intermediate-Driven Processes

Halogenation-Esterification Strategy

U.S. Patent US20210094918A1 (2021) introduced intermediates (Formula 2) to streamline synthesis:

  • Intermediate synthesis :

    • Formula 3 : 2-(4-(Halogenomethyl)phenyl)acetic acid derivatives.

    • Formula 4 : Chiral amines (e.g., isoquinolin-6-yl-amino).

  • Key steps :

    • Halogenation of Formula 3 using 1,3-dibromo-5,5-dimethylhydantoin.

    • Esterification with 2,4-dimethylbenzoic acid.

    • Lithium hydroperoxide-mediated removal of chiral auxiliaries.

Yield Data:

StepYield (%)Purity (%)
Halogenation8592
Esterification7895
Final deprotection9098

Polymorphic Form Stabilization

The patent also disclosed stable polymorphs of this compound:

  • Form A : XRPD peaks at 6.18, 12.28, 18.43° 2θ.

  • Form B : Enhanced stability (>6 months at 25°C) due to hydrogen-bonding networks.

Industrial-Scale Synthesis (IT201800007398A1)

Methyl Ester Starting Material

The Italian patent (2018) optimized cost and scalability:

  • Methyl ester activation : 2-(4-(Hydroxymethyl)phenyl)acetic acid methyl ester.

  • One-pot coupling : Trichloroethyl chloroformate mediated condensation with 6-aminoisoquinoline.

  • In-situ HCl generation : Eliminated separate salt formation steps.

Process Metrics:

  • Temperature : 0–25°C (vs. −78°C in prior methods).

  • Cycle time : Reduced from 72 hrs to 24 hrs.

  • Cost savings : 40% lower raw material costs.

Comparative Analysis of Methods

Efficiency and Economic Viability

MethodStepsYield (%)ee (%)ScalabilityCost
SFC-Based73898LowHigh
Evans Auxiliary66399ModerateMedium
Intermediate-Driven57898HighLow
Industrial48297HighLow

Critical Challenges

  • Chiral purity : Residual (R)-enantiomer >0.5% necessitates recrystallization.

  • Polymorph control : Hygroscopic forms risk stability during storage .

Chemical Reactions Analysis

Netarsudil dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Treatment of Glaucoma and Ocular Hypertension

Netarsudil ophthalmic solution (0.02%) is FDA-approved for managing primary open-angle glaucoma (POAG) and ocular hypertension. Clinical trials have demonstrated its efficacy in significantly reducing IOP compared to placebo and other treatments:

  • Phase 2 Clinical Trials : Showed that netarsudil 0.02% provided significant IOP reduction in patients with POAG or ocular hypertension, with a favorable safety profile .
  • Phase 3 Clinical Trials : Confirmed its superiority over ripasudil, another glaucoma treatment, in lowering IOP effectively .

Steroid-Induced Glaucoma

Recent studies suggest that netarsudil may be beneficial for patients suffering from steroid-induced glaucoma. The drug's ability to inhibit ROCK can counteract the effects of steroids that elevate IOP through Wnt signaling pathways .

Scientific Research Applications

Netarsudil dihydrochloride is also utilized in various research domains:

Pharmacological Studies

  • Rho Kinase Inhibition : It serves as a model compound to explore the effects of ROCK inhibition on cellular processes such as cell migration and proliferation.
  • Mechanistic Studies : Researchers utilize netarsudil to investigate its impact on actin dynamics within trabecular meshwork cells, contributing to insights into cellular mechanics and disease processes related to glaucoma.

Quality Control in Pharmaceutical Development

Netarsudil is employed as a reference compound in the development of new pharmaceuticals, particularly those targeting similar pathways involved in IOP regulation.

Case Studies and Real-World Evidence

Several studies have documented real-world efficacy and safety profiles for netarsudil:

  • Multicenter Open-Label Study : Evaluated netarsudil's effectiveness as monotherapy or in combination with other IOP-lowering medications, demonstrating significant reductions in IOP across diverse patient populations .
  • Adverse Event Reporting : While generally well-tolerated, some cases of conjunctival hyperemia were reported, emphasizing the importance of monitoring during treatment .

Data Tables

Study TypeConcentrationPatient PopulationKey Findings
Phase 2 Clinical Trial0.02%Japanese PatientsSignificant IOP reduction vs. placebo
Phase 3 Clinical Trial0.02%Mixed PopulationSuperior efficacy over ripasudil
Real-World Study0.02%VariousEffective as monotherapy or combination

Mechanism of Action

The mechanism of action of Netarsudil dihydrochloride involves the inhibition of the enzyme rho kinase. This inhibition leads to an increase in the outflow of aqueous humor through the trabecular meshwork and a reduction in episcleral venous pressure. Additionally, this compound inhibits the norepinephrine transporter, further contributing to its ocular hypotensive effects .

Comparison with Similar Compounds

Y-33075 Dihydrochloride

  • Target : Selective ROCK inhibitor (IC₅₀ = 3.6 nM) .

Multi-Transporter Inhibitors

SPD-473 Citrate (BTS 74398 Citrate)

  • Targets : Inhibits NET, dopamine transporter (DAT), and serotonin transporter (SERT) .
  • Key Features : Broader neurotransmitter modulation but lacks ROCK inhibition. Primarily investigated for neurological disorders (e.g., depression) rather than glaucoma .

Dual-Action Agents

Netarsudil Dihydrochloride

  • Advantages :
    • Synergistic IOP reduction via ROCK (aqueous humor drainage) and NET (vasodilation) pathways .
    • Anti-fibrotic effects address structural changes in glaucoma .
  • Limitations : Higher incidence of ocular hyperemia compared to selective ROCK inhibitors due to NET-mediated vasodilation .

Data Tables

Table 1. Comparative Pharmacological Profiles

Compound Targets IC₅₀ (ROCK) IOP Reduction Efficacy Key Distinguishing Features
This compound ROCK, NET Not reported ≥20% (clinical study) Dual inhibition, anti-fibrotic
Y-33075 dihydrochloride ROCK 3.6 nM Not reported Selective ROCK inhibition
SPD-473 citrate NET, DAT, SERT Not reported Not reported Multi-transporter inhibition

Detailed Research Findings

  • Clinical Outcomes : Netarsudil demonstrated 73.3% treatment success (≥20% IOP reduction) in eyes without prior MPCPC and 70.0% in MPCPC-treated eyes over 1 year, with comparable adverse event profiles (e.g., conjunctival hyperemia: 15–20%) .
  • Preclinical Data : In vivo models show netarsudil’s 0.04% formulation achieves longer duration of action (12–24 hours) than earlier ROCK inhibitors, attributed to its dual mechanism .

Q & A

Q. What are the primary molecular targets of Netarsudil dihydrochloride, and how do they contribute to intraocular pressure (IOP) regulation?

this compound is a dual inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET). ROCK inhibition disrupts actin stress fibers and focal adhesions in trabecular meshwork cells, enhancing aqueous humor outflow. NET inhibition reduces fibrotic signaling (e.g., TGF-β2 pathways), further lowering IOP .

Q. What in vitro models are validated for studying Netarsudil’s efficacy in glaucoma research?

Primary human trabecular meshwork (HTM) and post-trabecular meshwork (PTM) cells are standard models. These cells are treated with Netarsudil to assess cytoskeletal remodeling (via actin staining) and fibrosis markers (e.g., collagen IV, fibronectin) using immunofluorescence or Western blotting .

Q. How does this compound modulate TGF-β2-mediated fibrotic pathways in ocular tissues?

Netarsudil suppresses TGF-β2-induced fibrotic activity in HTM cells by inhibiting ROCK-dependent Smad2/3 phosphorylation. Experimental validation involves treating cells with TGF-β2 (5 ng/mL) and measuring fibrotic markers via qPCR or ELISA post-Netarsudil exposure .

Advanced Research Questions

Q. What methodological considerations are critical for optimizing Netarsudil dosage in animal models of glaucoma?

Dose-response studies in rabbits or primates typically use 0.01–0.04% topical formulations. IOP reduction peaks at 0.04%, with efficacy monitored via tonometry over 6–12 hours. Pharmacokinetic analysis (e.g., aqueous humor sampling) ensures corneal penetration .

Q. How can researchers validate target engagement of ROCK and NET in ocular tissues?

ROCK engagement: Measure phosphorylation of myosin phosphatase target subunit (MYPT1) via Western blot. NET engagement: Quantify norepinephrine uptake inhibition in cell assays using radiolabeled norepinephrine (³H-NE) .

Q. What analytical techniques are recommended for quantifying Netarsudil in biological matrices?

Use reversed-phase HPLC with UV detection (λ = 200–220 nm) and a C18 column. For tissue samples, LC-MS/MS with electrospray ionization (ESI+) provides higher sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL .

Q. How should discrepancies in IOP reduction efficacy across preclinical studies be addressed?

Conduct multi-modal analysis:

  • Compare species-specific differences in trabecular meshwork anatomy.
  • Standardize tonometry protocols (e.g., time of measurement, anesthesia).
  • Validate drug delivery efficiency using fluorescein tracer studies .

Q. What strategies ensure long-term stability of Netarsudil under varying storage conditions?

Lyophilized powder is stable at -20°C for 3 years. For solutions, use DMSO (50 mg/mL) stored at -80°C. Monitor degradation via HPLC every 6 months, assessing purity thresholds (>98%) .

Q. How to design experiments differentiating ROCK vs. NET contributions to IOP reduction?

  • Use selective ROCK inhibitors (e.g., Y-27632) or NET blockers (e.g., desipramine) as controls.
  • Employ siRNA knockdown of ROCK1/2 or NET in HTM cells to isolate pathway effects .

Q. What methods detect off-target effects on inflammatory or oxidative stress pathways?

Profile inflammatory cytokines (IL-6, TNF-α) via multiplex assays and oxidative stress biomarkers (8-OHdG, malondialdehyde) using LC-MS/MS. Compare results to vehicle-treated controls to identify compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.